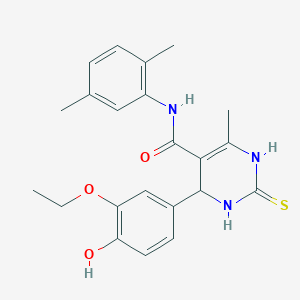

N-(2,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Its synthesis typically involves acid-catalyzed cyclocondensation of substituted carboxamides, aldehydes, and thiourea, a method consistent with related analogs (e.g., ). The compound features a 2-thioxo tetrahydropyrimidine core with two distinct aryl substituents: a 2,5-dimethylphenyl group at the N-position and a 3-ethoxy-4-hydroxyphenyl group at the 4-position. These substituents confer unique electronic and steric properties, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-5-28-18-11-15(8-9-17(18)26)20-19(14(4)23-22(29)25-20)21(27)24-16-10-12(2)6-7-13(16)3/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUYRUOERNTJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=CC(=C3)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. Its complex structure includes thioxo and carboxamide functional groups, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3S with a molecular weight of 411.52 g/mol. The compound features a unique arrangement of functional groups that may enhance its bioactivity compared to other derivatives in its class.

| Property | Value |

|---|---|

| IUPAC Name | N-(2,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.52 g/mol |

| Purity | Typically 95% |

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit various pharmacological properties:

- Antimicrobial Activity : Related thioxo-tetrahydropyrimidine derivatives have shown promise in combating microbial infections.

- Antitumor Activity : Some compounds in this class have been investigated for their potential to inhibit tumor growth through various mechanisms.

- Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties.

Study 1: Antimicrobial Activity

A study examining the antimicrobial effects of similar tetrahydropyrimidine derivatives found significant inhibition against various bacterial strains. The compound's structure suggests it may disrupt bacterial cell walls or inhibit essential metabolic pathways.

Study 2: Antitumor Potential

Research on related compounds indicated promising results in inhibiting cancer cell proliferation. For instance, derivatives were shown to induce apoptosis in cancer cells through activation of caspase pathways.

Study 3: Anti-inflammatory Properties

In vitro studies indicated that compounds with similar structures reduced nitric oxide (NO) production in activated macrophages, suggesting an anti-inflammatory effect. This reduction correlates with decreased inflammation markers in experimental models.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Key Observations:

N-Position Substituents :

- The target compound’s 2,5-dimethylphenyl group provides steric bulk and moderate lipophilicity compared to electron-withdrawing groups (e.g., chloro, CF₃ in ). Methyl groups may enhance membrane permeability but reduce polar interactions.

- Chloro/methoxy substituents () improve metabolic stability but may limit solubility.

4-Position Substituents :

- The 3-ethoxy-4-hydroxyphenyl group in the target compound balances lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxyl). This contrasts with purely electron-donating (e.g., methoxy in ) or electron-withdrawing (e.g., nitro in ) groups.

- Nitro groups () enhance electrophilicity but may increase toxicity risks.

Biological Implications :

- Antimicrobial activity is reported for analogs with chloro/CF₃ substituents (), suggesting electron-withdrawing groups may enhance target binding.

- Hydroxyl groups (target compound) could improve solubility and receptor interactions but may necessitate prodrug strategies to mitigate oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.